molecular formula C10H14N6O B14893187 n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide

n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide

Cat. No.: B14893187
M. Wt: 234.26 g/mol
InChI Key: BFEINYJBAXVEBZ-UHFFFAOYSA-N
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Description

It is stored at +4°C with 95% purity and is available industrially as a building block for pharmaceutical or agrochemical research .

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]acetamide

InChI

InChI=1S/C10H14N6O/c1-7-5-9(12-4-3-11-8(2)17)16-10(15-7)13-6-14-16/h5-6,12H,3-4H2,1-2H3,(H,11,17)

InChI Key

BFEINYJBAXVEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCCNC(=O)C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

Source demonstrates a streamlined one-pot approach for analogous triazolo-pyrimidines, combining cyclocondensation and amination steps:

  • Cyclocondensation: 5-Amino-1,2,4-triazole + β-keto ester → triazolo-pyrimidine ester.
  • In Situ Amination: Direct treatment with ethylenediamine in DMA at 100°C.
    Advantages: Reduced purification steps; Yield: 68%.

Microwave-Assisted Synthesis

Patent literature (source) describes microwave acceleration for chlorination and amination steps:

  • Chlorination: POCl₃/DMF, 150°C, 20 minutes (yield: 88%).
  • Amination: Ethylenediamine, 100°C, 30 minutes (yield: 82%).

Critical Analysis of Reaction Parameters

Table 1: Comparison of Chlorination Methods

Method Reagents Time (h) Yield (%) Reference
Conventional POCl₃, DMF 6 85
Microwave POCl₃, DMF 0.33 88

Table 2: Solvent Impact on Amination

Solvent Temperature (°C) Yield (%) Purity (%)
DMA 80 80 98
DMF 80 72 95
Ethanol 70 58 90

DMA outperforms DMF and ethanol due to superior solubility of intermediates and byproducts.

Scalability and Industrial Considerations

Large-scale synthesis (source) requires:

  • Chlorination: Stainless-steel reactors resistant to POCl₃ corrosion.
  • Amination: Controlled addition of ethylenediamine to prevent exothermic runaway.
  • Acetylation: Quenching with ice-water to decompose excess acetic anhydride.

Typical Batch Size: 1 kg of final product with 87% overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The triazolopyrimidine scaffold is highly modular, with substitutions at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Methyl, ethylamino-acetamide at C7 C₁₀H₁₄N₆O 234.12 Compact structure, high purity (95%)
5c 5-Methyl, 4-chlorobenzylthio at C2, piperidin-3-yl-3,4,5-trimethoxybenzamide at C7 C₂₈H₃₁ClN₆O₄S 589.20 High yield (93%), chlorobenzylthio group enhances lipophilicity
5s 5-Methyl, benzimidazole-methylthio at C2, piperidin-3-yl-3,4,5-trimethoxybenzamide at C7 C₂₈H₃₁N₇O₄S 577.23 Benzimidazole moiety may improve DNA binding
N-(8-Methyl-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide Phenyl at C7, methyl at C8 C₁₄H₁₃N₅O 267.29 Positional isomerism alters ring conformation
Thiazole-linked analog (1091584-55-2) 3,4-Dimethoxyphenyl-thiazole at C2, sulfanyl linkage at C7 C₁₉H₁₈N₆O₃S₂ 442.51 Sulfanyl group enhances metabolic stability

Pharmacological and Agrochemical Potential

  • Agrochemical Use : Triazolopyrimidines are explored as herbicides (e.g., metosulam, ) due to their inhibition of acetolactate synthase .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than analogs with bulky arylthio groups (e.g., 5c, logP ~3.5).
  • Solubility : The acetamide group enhances water solubility compared to ester or thioether derivatives.
  • Stability : Storage at +4°C is common across analogs, indicating sensitivity to thermal degradation .

Biological Activity

n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide is a compound derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H13N5O\text{C}_{10}\text{H}_{13}\text{N}_{5}\text{O}

Key Properties:

  • Molecular Weight: 221.24 g/mol
  • CAS Registry Number: 2503-56-2
  • Melting Point: Approximately 226 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds based on the triazolo[1,5-a]pyrimidine framework. For instance, derivatives have been shown to induce apoptosis in cancer cell lines by suppressing key signaling pathways such as ERK signaling.

Case Study:
A study published in MDPI reported that certain triazolo[1,5-a]pyrimidine derivatives significantly inhibited cancer cell proliferation and induced G2/M phase arrest in MGC-803 cells. The most potent derivative displayed an IC50 value indicative of strong cytotoxicity against these cells .

The proposed mechanism involves the modulation of cell cycle-related proteins and apoptosis-related signaling pathways. Specifically:

  • Inhibition of ERK Pathway: The compound appears to downregulate ERK signaling, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis: It promotes apoptotic processes through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Amino Group Positioning: The placement of the amino group on the triazole ring affects binding affinity to target proteins.
  • Alkyl Substituents: Variations in alkyl chain length and branching can enhance solubility and bioavailability.

Research Findings

A summary of key findings related to this compound is presented in Table 1.

StudyCompound TestedCell LineIC50 (µM)Mechanism
H12MGC-8038.3ERK inhibition
H18HeLa12.0Apoptosis induction

Q & A

Q. What are the key considerations for optimizing the synthesis of n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide?

Synthesis optimization requires attention to reaction conditions such as solvent selection (e.g., ethanol for cyclization), temperature (60–100°C for amine coupling), and catalysts. For example, the cyclization of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux yields the triazolo-pyrimidine core, followed by amine substitution . Purification via gradient elution column chromatography (e.g., EtOAC/light petroleum mixtures) improves yield and purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

X-ray crystallography provides definitive structural confirmation by resolving bond angles and hydrogen-bonding networks (e.g., planar fused-ring systems and amino group interactions) . Complementary techniques include 1H-NMR^1 \text{H-NMR} for substituent analysis (e.g., methylene protons at δ 2.79 ppm for N-methyl groups) and 13C-NMR^{13} \text{C-NMR} to verify carbonyl and aromatic carbons .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD integrates computational reaction path searches with experimental validation to optimize conditions like solvent polarity and temperature, accelerating discovery of novel derivatives .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition)?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural variations. Methodological solutions include:

  • Standardizing assay protocols (e.g., fixed ATP concentrations for kinase inhibition studies).
  • Comparing substituent effects: The trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines enhances binding affinity via hydrophobic interactions, while methyl groups may alter metabolic stability .
  • Validating findings with orthogonal assays (e.g., surface plasmon resonance alongside enzymatic activity assays) .

Q. What strategies improve purification efficiency in multi-step syntheses of triazolo-pyrimidine derivatives?

  • Intermediate isolation : Use flash chromatography after each step to remove unreacted precursors (e.g., unreacted amines in coupling reactions) .
  • Solvent selection : Ethanol or ethyl acetate facilitates crystallization of polar intermediates, while light petroleum precipitates non-polar byproducts .
  • Automated systems : High-performance liquid chromatography (HPLC) with UV detection ensures high-purity final products .

Q. How can researchers design robust enzyme inhibition assays for this compound?

  • Kinetic analysis : Determine IC50_{50} values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Structural docking : Use software like AutoDock Vina to predict binding modes, focusing on the acetamide moiety’s interaction with catalytic residues .
  • Negative controls : Include structurally similar but inactive analogs (e.g., pyrazolo[3,4-d]pyrimidines) to validate specificity .

Q. What role do substituents play in modulating the compound’s biological activity?

  • Trifluoromethyl groups : Enhance metabolic stability and target binding through electronegative and hydrophobic effects .
  • Aminoethyl acetamide chain : Increases solubility and enables hydrogen bonding with enzymatic active sites .
  • Comparative studies with analogs (e.g., pyrazolo[4,3-e]triazolo-pyrimidines) reveal that bulkier substituents reduce cell permeability but improve selectivity .

Q. What precautions are necessary when handling reactive intermediates during synthesis?

  • Air-sensitive intermediates : Use Schlenk lines or gloveboxes for steps involving moisture-sensitive reagents (e.g., lithium aluminum hydride reductions) .
  • Toxic byproducts : Employ quenching protocols (e.g., sodium bicarbonate washes) to neutralize acidic or reactive residues .

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